molecular formula C12H18N2O2S B1414815 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 1018288-47-5

2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No.: B1414815
CAS No.: 1018288-47-5
M. Wt: 254.35 g/mol
InChI Key: GJIRDKCYVZWFCD-UHFFFAOYSA-N
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Description

Historical Context and Development of Tetrahydroisoquinoline Derivatives

The tetrahydroisoquinoline (THIQ) scaffold has been a cornerstone of heterocyclic chemistry since the early 20th century. The foundational Pictet–Spengler reaction, first reported in 1911, enabled the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives by condensing β-arylethylamines with carbonyl compounds. This reaction laid the groundwork for exploring THIQ-based structures, which gained prominence due to their presence in natural alkaloids like morphine and papaverine. The introduction of sulfonyl groups to the THIQ core, as seen in 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine, represents a modern advancement aimed at enhancing pharmacological properties. Early synthetic efforts focused on simple substitutions, but recent methodologies, such as microwave-assisted and photocatalytic reactions, have enabled precise functionalization at the benzylic position.

Classification and Nomenclature Systems

This compound (CAS: 1018288-47-5) is classified under the broader category of sulfonamide-containing tetrahydroisoquinolines. Its IUPAC name derives from the THIQ backbone, where:

  • Position 2 : A propylsulfonyl group (-SO₂-C₃H₇) is attached.
  • Position 7 : An amine (-NH₂) substituent is present.

The molecular formula is C₁₂H₁₈N₂O₂S , with a molar mass of 254.35 g/mol . The compound’s structure integrates a partially saturated isoquinoline ring, which confers rigidity and influences its electronic properties. Nomenclature follows IUPAC guidelines, prioritizing the numbering of the THIQ core and specifying substituents in descending order of priority.

Significance in Heterocyclic Chemistry Research

The THIQ scaffold’s significance lies in its versatility as a privileged structure in drug discovery. Its conformational rigidity and ability to interact with biological targets make it a valuable template for designing enzyme inhibitors and receptor modulators. The addition of a sulfonamide group enhances hydrogen-bonding capabilities and metabolic stability, as demonstrated in antimicrobial and antiviral agents. For example, N-sulfonyl-THIQ derivatives exhibit improved selectivity for dopamine D3 receptors compared to earlier analogs. Furthermore, the compound’s sulfonyl moiety enables participation in nucleophilic substitution reactions , facilitating diversification into libraries for high-throughput screening.

Current Scientific Literature Overview

Recent studies highlight innovative synthetic and functionalization strategies for THIQ derivatives:

  • Synthetic Methodologies :
    • Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (e.g., 35–91% for N-sulfonyl-THIQs).
    • Photocatalytic oxidation using chlorophyll-derived catalysts enables selective benzylic functionalization under green conditions.
  • Pharmacological Applications :
    • N-Sulfonyl-THIQs show antifungal activity against Aspergillus spp. and Penicillium spp., with compound 5 (a structural analog) exhibiting an MIC of 4 µg/mL.
    • THIQ-based CXCR4 antagonists demonstrate sub-nanomolar potency in HIV entry inhibition assays.
  • Structural Diversification :
    • One-pot Ugi-azide/Heck reactions generate tetrazole-THIQ hybrids, expanding the scope for anticancer and antiparasitic drug development.
    • Enzymatic routes using imine reductases achieve stereoselective synthesis of THIQ alkaloids, enabling access to enantiopure intermediates.
Property Value Source
Molecular Formula C₁₂H₁₈N₂O₂S
Molar Mass 254.35 g/mol
CAS Registry Number 1018288-47-5
Key Functional Groups Sulfonamide, THIQ core, amine

Properties

IUPAC Name

2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-7-17(15,16)14-6-5-10-3-4-12(13)8-11(10)9-14/h3-4,8H,2,5-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIRDKCYVZWFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core:

    Introduction of the Propylsulfonyl Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Sulfides and secondary amines.

    Substitution: Various N-substituted derivatives depending on the reagents used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.

Industry:

  • Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The propylsulfonyl group can enhance the compound’s binding affinity and specificity towards these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The table below compares key structural features and molecular properties of 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine with similar compounds:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Propylsulfonyl (-SO₂-C₃H₇) C₁₂H₁₈N₂O₂S ~254.07 Sulfonyl group enhances polarity and acidity
7-Amino-1,2,3,4-tetrahydroisoquinoline (CAS 72299-68-4) Hydrogen (-H) C₉H₁₂N₂ 148.20 Simplest analog; lacks substituents at C2
2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine (Ev1) Cyclopropanecarbonyl (-CO-C₃H₅) C₁₂H₁₄N₂O 202.25 Carbonyl group introduces moderate polarity
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 72299-68-4) Methyl (-CH₃) C₁₀H₁₄N₂ 162.23 Small alkyl group; increases lipophilicity
Key Observations:
  • Lipophilicity : The methyl-substituted analog (CAS 72299-68-4) is more lipophilic, favoring membrane permeability, whereas the sulfonyl group in the target compound may improve aqueous solubility .
  • Steric Impact : The cyclopropanecarbonyl group (Ev1) introduces a rigid, planar structure that could restrict conformational flexibility compared to the linear propylsulfonyl chain .

Similarity Analysis

Using structural similarity algorithms (e.g., Tanimoto coefficients), the following analogs exhibit high similarity to the target compound:

  • 7-Amino-1,2,3,4-tetrahydroisoquinoline (Similarity: 0.97): Retains the core tetrahydroisoquinoline structure but lacks substituents at C2 .
  • 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (Similarity: 1.00): Structural similarity arises from the shared C7-amine and tetrahydroisoquinoline backbone, but the methyl group at C2 reduces electronic complexity .

Hypothetical Pharmacological Implications

While direct pharmacological data are unavailable, inferences can be drawn from structural analogs:

  • Amine Position: The C7-amine is critical for hydrogen bonding, as seen in analogs like 1,2,3,4-tetrahydroisoquinolin-6-amine (CAS 72299-67-3), which likely interacts with acidic residues in binding pockets .

Scientific Research Applications

Therapeutic Potential

Research indicates that 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine may exhibit neuroprotective properties, making it a candidate for treating neurological disorders such as:

  • Alzheimer's Disease : Studies suggest that compounds with similar structures can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology.
  • Parkinson's Disease : Its mechanism may involve modulation of neurotransmitter systems and protection against oxidative stress.

Case Studies

  • Neuroprotection : A study demonstrated that derivatives of tetrahydroisoquinolines showed significant neuroprotective effects in cellular models exposed to neurotoxins.
  • Antidepressant Activity : Research has indicated that certain tetrahydroisoquinoline derivatives possess antidepressant-like effects in animal models by interacting with serotonin receptors.

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules with specific functionalities. Its sulfonyl group enhances reactivity and can be utilized in various chemical transformations such as:

  • Oxidation Reactions : Leading to sulfone derivatives.
  • Substitution Reactions : Allowing for the introduction of new functional groups.

Material Science

In material science, this compound is explored for developing new materials with enhanced properties such as:

  • Stability : The sulfonyl group can improve thermal and chemical stability.
  • Reactivity : Potential applications in catalysis due to its unique electronic properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursors such as sulfonyl-substituted amines and aromatic aldehydes. For example, analogous compounds like 7-methoxy derivatives are synthesized via cyclization under acidic or basic conditions . Reaction parameters (e.g., temperature, solvent polarity, and catalyst choice) critically affect regioselectivity and yield. Statistical experimental design (e.g., factorial or response surface methods) can optimize conditions, reducing trial-and-error approaches .

Q. How can researchers characterize the molecular structure and physicochemical properties of this compound?

  • Methodological Answer : Use spectroscopic techniques (NMR, IR, MS) for structural elucidation. Computational tools (e.g., quantum chemical calculations) validate molecular geometry and electronic properties . Physicochemical parameters (logP, pKa) can be predicted via software like MarvinSuite or experimentally determined using HPLC and titration . PubChem-derived data for similar tetrahydroisoquinoline analogs (e.g., molecular weight 190.24 g/mol) provide benchmarks .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen against target receptors (e.g., GPCRs, kinases) using fluorescence polarization or radioligand binding assays. For example, tetrahydroisoquinoline derivatives are tested for neuroactivity or antimicrobial properties. Dose-response curves and IC50 values should be calculated with software like GraphPad Prism, ensuring statistical rigor .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations map reaction coordinates and transition states. Tools like Gaussian or ORCA model sulfonylation and cyclization steps, identifying energetically favorable pathways . Machine learning algorithms (e.g., neural networks) trained on reaction databases (Reaxys) can propose novel routes and catalysts .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

  • Methodological Answer : Cross-validate experimental results with orthogonal assays (e.g., SPR vs. cell-based assays). Molecular dynamics simulations assess ligand-receptor binding kinetics, explaining discrepancies between in silico predictions and empirical data . Meta-analyses of published analogs (e.g., 6-chloro-2-methyl derivatives) may highlight structural determinants of activity .

Q. How can membrane separation technologies improve purification of this compound?

  • Methodological Answer : Nanofiltration or reverse osmosis membranes selectively separate sulfonylated products from byproducts. Process parameters (pH, pressure) are optimized using design of experiments (DoE), aligning with CRDC subclass RDF2050104 guidelines . Pilot-scale reactors with real-time monitoring (HPLC-MS) ensure reproducibility .

Q. What toxicological profiling methods are recommended for early-stage safety assessment?

  • Methodological Answer : Perform Ames tests for mutagenicity and zebrafish embryo toxicity assays. Compare results with structurally related compounds (e.g., 2,2,4-trimethyl-1H-quinolin-7-amine) to identify toxicity trends . High-throughput screening (HTS) platforms automate dose-dependent cytotoxicity measurements .

Data Management and Optimization

Q. How do chemical software tools enhance experimental design and data integrity?

  • Methodological Answer : Tools like Schrödinger Suite or ChemAxon enable virtual screening of reaction conditions, minimizing lab trials . Blockchain-based platforms (e.g., LabArchives) ensure data traceability and encryption, complying with CRDC standards for process control (RDF2050108) .

Q. What statistical methods address variability in synthetic yield across batches?

  • Methodological Answer : Multivariate analysis (PCA or PLS) identifies critical factors (e.g., reagent purity, humidity). Robust optimization via Taguchi methods reduces sensitivity to noise variables . Batch-to-batch comparisons using ANOVA validate process consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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